![molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4](/img/structure/B1392586.png)

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Descripción general

Descripción

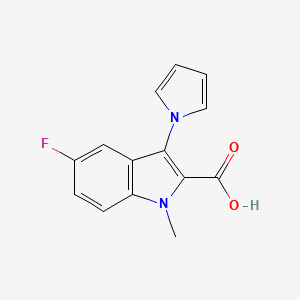

Molecular Structure Analysis

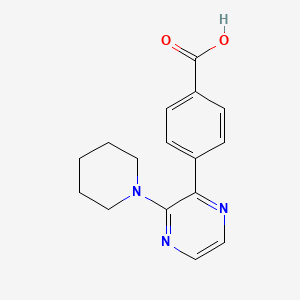

The molecular formula of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is C20H22O5 . The structure is unique and has been the subject of significant attention due to its potential applications.Chemical Reactions Analysis

While specific chemical reactions involving Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The compound was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, exploring various catalysts and reaction conditions to optimize yield (Lou Hong-xiang, 2012).

Liquid Crystal Research

- Alkyl 4-(4-alkoxybenzylideneamino)benzoates, which include isobutyl variants, have been studied for their liquid crystalline properties. These compounds exhibit nematic and smectic behaviors, with the branching of the ester alkyl chains influencing their mesomorphic properties. This research is significant in the field of materials science, particularly for liquid crystal displays and other optoelectronic applications (Y. Matsunaga & Nobuhiko Miyajima, 1985).

Pharmacological Potential

- Benzylbenzoates, which include structural similarities to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been isolated from natural sources and shown to have immunobiological activities. These compounds may stimulate macrophage functions and could be potential candidates for treating infectious diseases, indicating the pharmacological relevance of this class of compounds (Sang-Zin Choi et al., 2005).

Catalysis and Reaction Mechanisms

- The compound’s derivatives have been involved in studies of reaction mechanisms, such as alkaline hydrolysis and isotopic oxygen exchange, which are fundamental in understanding chemical reactions and designing new catalysts. These studies contribute to the broader knowledge in organic chemistry and catalysis (M. L. Bender et al., 1961).

Cosmetic and Personal Care Applications

- Aromatic esters, related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been synthesized using eco-friendly methodologies and are used as ingredients in cosmetics. These compounds serve as UV filters, absorbers, and antimicrobial agents, highlighting the compound’s relevance in the cosmetic industry (C. Villa et al., 2005).

Environmental Impact

- Specific molecular markers, including benzyl benzoates, are used to identify anthropogenic activities in environmental studies. These compounds help in understanding the impact of human activities on river sediments and ecosystems, thus contributing to environmental monitoring and protection (M. Ricking et al., 2003).

Propiedades

IUPAC Name |

2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQHGNAVKZXJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)

![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)

![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)

![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)